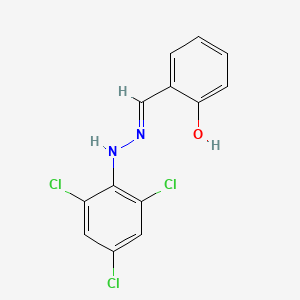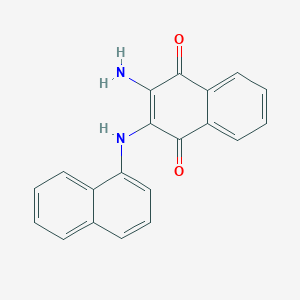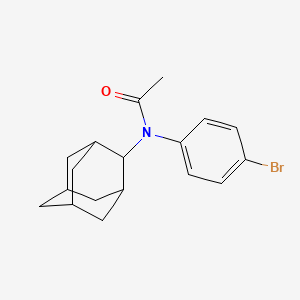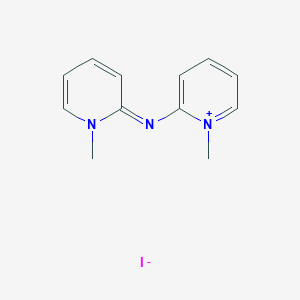![molecular formula C10H18O2 B1656986 2-[4-(Hydroxymethyl)cyclohex-3-en-1-yl]propan-2-ol CAS No. 5502-74-9](/img/structure/B1656986.png)
2-[4-(Hydroxymethyl)cyclohex-3-en-1-yl]propan-2-ol
Übersicht
Beschreibung
“4-(2-Hydroxy-2-propyl)cyclohexene-1-methanol” is a natural product found in Cyperus longus and Artemisia xerophytica. It has a molecular formula of C10H18O2 and a molecular weight of 170.25 g/mol .
Molecular Structure Analysis
The molecular structure of “4-(2-Hydroxy-2-propyl)cyclohexene-1-methanol” consists of a cyclohexene ring with a hydroxypropyl group and a methanol group attached . The exact 3D structure can be computed using specialized software .Chemical Reactions Analysis
While specific chemical reactions involving “4-(2-Hydroxy-2-propyl)cyclohexene-1-methanol” are not available, similar compounds undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation .Wissenschaftliche Forschungsanwendungen
Grüne Chemie und nachhaltige Synthese
Diese Verbindung wurde im Bereich der grünen Chemie eingesetzt. Forscher haben die Synthese von sechs cyclischen Oxyterpenen aus ß-Pinen unter Einhaltung der Prinzipien der grünen und nachhaltigen Chemie berichtet . Die Verbindung 7-Hydroxyterpineol ist eines der cyclischen Oxyterpene, die in diesem Prozess synthetisiert werden .
Parfüm- und Aromenindustrie
Cyclische Oxyterpene, einschließlich 7-Hydroxyterpineol, sind Naturstoffe, die hauptsächlich von der Kosmetik- und Lebensmittelindustrie als Duftstoffe und Aromen verwendet werden . Ihre starken Düfte und Aromen machen sie zu attraktiven Zielen für die Synthese.
Pharmazeutische Industrie
Einige cyclische Oxyterpene, die aus ß-Pinenoxid gewonnen werden, wie 7-Hydroxyterpineol, zeigen interessante pharmakologische Wirkungen . Dies macht sie zu attraktiven Zielen für die Synthese in der pharmazeutischen Industrie.
Glykosidbildung
7-Hydroxyterpineol kann Glykoside bilden, insbesondere 7-Hydroxyterpineol 8-glucosid . Glykoside sind Verbindungen, bei denen eine Zuckergruppe über einen Kohlenstoff über eine O-glykosidische Bindung an eine andere Gruppe gebunden ist . Sie haben vielfältige Anwendungen in Biologie und Medizin.
Safety and Hazards
Wirkmechanismus
2-[4-(hydroxymethyl)cyclohex-3-en-1-yl]propan-2-ol, also known as 4-(2-Hydroxy-2-propyl)cyclohexene-1-methanol or 7-Hydroxyterpineol, is a chemical compound with the molecular formula C10H18O2 . This article will discuss its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Biochemische Analyse
Biochemical Properties
2-[4-(Hydroxymethyl)cyclohex-3-en-1-yl]propan-2-ol plays a crucial role in biochemical reactions due to its interaction with various enzymes and proteins. It has been observed to interact with oxidoreductases, transferases, and hydrolases, which are essential for various metabolic processes . The nature of these interactions involves the compound acting as a substrate or inhibitor, thereby modulating the activity of these enzymes. For instance, it can inhibit certain hydrolases, leading to altered metabolic pathways and cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to affect the expression of genes involved in inflammatory responses and oxidative stress . Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzyme active sites, either inhibiting or activating their function . This compound has been shown to inhibit certain enzymes involved in the breakdown of cellular components, thereby protecting cells from oxidative damage . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions . Long-term studies have shown that it can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity . These effects are particularly evident in in vitro studies where the compound is continuously present .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as antimicrobial activity and modulation of metabolic pathways . At high doses, it can have toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where the compound’s impact significantly changes at specific concentration levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as oxidoreductases and transferases, which are crucial for the metabolism of various biomolecules . The compound can affect metabolic flux by altering the activity of these enzymes, leading to changes in the levels of metabolites . Additionally, it can influence the production of reactive oxygen species and other signaling molecules .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to particular cellular compartments, where it can exert its effects . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for different biomolecules .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence energy production and oxidative stress responses . The compound’s localization is essential for its role in modulating cellular processes and maintaining cellular homeostasis .
Eigenschaften
IUPAC Name |
2-[4-(hydroxymethyl)cyclohex-3-en-1-yl]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-10(2,12)9-5-3-8(7-11)4-6-9/h3,9,11-12H,4-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKGEKWHBMLSGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCC(=CC1)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50970380 | |
| Record name | 2-[4-(Hydroxymethyl)cyclohex-3-en-1-yl]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50970380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5502-74-9 | |
| Record name | p-Menth-1-ene-7,8-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5502-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Hydroxy-2-propyl)cyclohexene-1-methanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005502749 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[4-(Hydroxymethyl)cyclohex-3-en-1-yl]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50970380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-hydroxy-2-propyl)cyclohexene-1-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.399 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(2-Hydroxy-2-propyl)cyclohexene-1-methanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VD7N8A2WUC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Morpholine, 4-[(4-chlorophenyl)azo]-](/img/structure/B1656904.png)
![N-[(E)-[4-(dimethylamino)-3-nitrophenyl]methylideneamino]-2-hydroxybenzamide](/img/structure/B1656905.png)


![2-[(E)-[(5,6-Diphenyl-1,2,4-triazin-3-yl)hydrazinylidene]methyl]-4-nitrophenol](/img/structure/B1656910.png)
![N-[(Z)-1-(2,4-dimethoxyphenyl)ethylideneamino]-3,5-dinitrobenzamide](/img/structure/B1656912.png)


![5,11-Dimethyl-8-phenyl-2,4,5,11,12-pentazatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-6,10-dione](/img/structure/B1656919.png)
![N-[(Z)-1-phenylbutan-2-ylideneamino]methanesulfonamide](/img/structure/B1656920.png)
![6-[(E)-[(3,5-dinitrobenzoyl)hydrazinylidene]methyl]-2,3-dimethoxybenzoic acid](/img/structure/B1656923.png)
![N-[(E)-1-(4-bromophenyl)ethylideneamino]-2-(3-methylphenoxy)acetamide](/img/structure/B1656924.png)

